molecular formula C22H26ClN3O2S2 B2466457 (4-Isopropoxyphenyl)(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1216792-02-7

(4-Isopropoxyphenyl)(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2466457
CAS No.: 1216792-02-7
M. Wt: 464.04
InChI Key: AJILDTTVKVONJX-UHFFFAOYSA-N
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Description

(4-Isopropoxyphenyl)(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O2S2 and its molecular weight is 464.04. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Novel compounds closely related to the queried chemical, such as thiazole derivatives, have been synthesized and characterized using various spectral methods. The structural optimization and interpretation of vibrational spectra were performed using density functional theory calculations, which helped understand various bonding features and harmonic vibrational wave numbers. These studies assist in analyzing structural changes due to electron withdrawing groups and provide insights into the thermodynamic stability and reactivity of the compounds (Shahana & Yardily, 2020).

Antibacterial Activity

  • A series of compounds, including thiazolyl pyrazole and benzoxazole derivatives, were synthesized and screened for antibacterial activities. This study demonstrates the potential of such compounds, including those structurally similar to the queried chemical, in developing antibacterial agents (Landage, Thube, & Karale, 2019).

Antitumor Activity

  • Research on (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone and related compounds has shown inhibitory effects on the growth of various cancer cell lines, especially leukemia, non-small lung cancer, and renal cancer. These findings indicate the potential of compounds similar to the queried chemical in anticancer applications (Bhole & Bhusari, 2011).

Selective Estrogen Receptor Modulator (SERM) Development

  • A study on the synthesis of a variant of the queried compound showed its potential as a novel SERM. The compound demonstrated increased potency in antagonizing estrogen in uterine tissue and human mammary cancer cells compared to other known SERMs (Palkowitz et al., 1997).

Corrosion Inhibition

  • Certain derivatives of the queried chemical, like [4-(4-aminobenzoyl) piperazin-1-yl)(furan-2-yl) methanone, have been investigated for their corrosion inhibition properties on mild steel in acidic medium. These compounds demonstrated significant inhibition efficiency, suggesting their potential use as corrosion inhibitors (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Biochemical Analysis

Biochemical Properties

The (4-Isopropoxyphenyl)(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is known to interact with various enzymes and proteins. The thiazole ring in the compound is known to interact with a variety of biomolecules . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Cellular Effects

The compound can have diverse effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These interactions could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is known that thiazole-containing compounds can interact with various enzymes and cofactors

Properties

IUPAC Name

(4-propan-2-yloxyphenyl)-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S2.ClH/c1-16(2)27-18-7-5-17(6-8-18)22(26)25-11-9-24(10-12-25)14-21-23-19(15-29-21)20-4-3-13-28-20;/h3-8,13,15-16H,9-12,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJILDTTVKVONJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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